1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one
Description
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-11-4-9-15-10-12-16)8-7-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMYUSDGTVLVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one can be achieved through various methods. One common approach involves the reductive amination of the corresponding aminoketone using imine reductase enzymes . This method provides high enantioselectivity and efficiency. Another method involves the acylation of piperazine derivatives with benzoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase, is preferred due to their specificity and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted diazepanes and phenylpropanone derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Acetyl-1,4-diazepan-1-yl)-1-phenylethanol: Similar in structure but with an additional hydroxyl group.
1-(2-Furoyl)-1,4-diazepane: Contains a furoyl group instead of a phenylpropanone moiety.
1-(2-Methylphenyl)-1,4-diazepane acetate: Features a methylphenyl group and acetate ester.
Uniqueness
1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its seven-membered diazepane ring and phenylpropanone moiety make it a versatile compound for various applications in research and industry .
Biological Activity
Overview
1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The primary target of this compound is the Rho-associated coiled-coil containing protein kinase (ROCK) . This compound inhibits ROCK activity, which plays a crucial role in various cellular functions such as cell shape, motility, and division. The inhibition of the Rho/ROCK pathway may lead to significant physiological effects, including a reduction in intraocular pressure, which is particularly beneficial in treating conditions like glaucoma.
Enzyme Inhibition and Receptor Binding
Research indicates that this compound exhibits enzyme inhibition properties. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is critical for neurotransmission. This inhibition can enhance cholinergic signaling, making it a candidate for neuroprotective therapies .
Cytotoxicity and Neuroprotective Properties
Recent studies have evaluated the cytotoxicity profiles and neuroprotective properties of compounds related to this compound. These studies suggest that certain derivatives possess antioxidant properties and can modulate oxidative stress pathways, potentially offering protection against neurodegenerative diseases .
Case Studies
A study focused on diazepane-based compounds demonstrated their affinity for sigma receptors (S1R), which are involved in neuroprotection. The compound exhibited a high selectivity ratio towards S1R with a Ki value of 4.2 nM, suggesting its potential as a therapeutic agent in treating neurological disorders .
Pharmacokinetics
Pharmacokinetic studies indicate that similar compounds have high intraocular permeability. This characteristic is essential for drugs targeting ocular conditions, as it enhances their effectiveness by ensuring adequate concentrations at the site of action.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
